4,9-Dithiadodecanedinitrile

Description

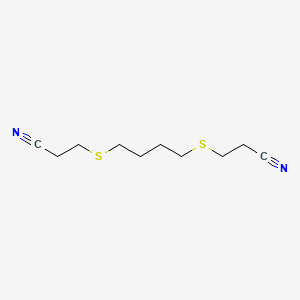

4,9-Dithiadodecanedinitrile (C₁₂H₁₈N₂S₂) is a sulfur- and nitrile-functionalized organic compound characterized by a 12-carbon chain with thioether groups at positions 4 and 9 and terminal nitrile (-C≡N) groups.

Properties

CAS No. |

62508-37-6 |

|---|---|

Molecular Formula |

C10H16N2S2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

3-[4-(2-cyanoethylsulfanyl)butylsulfanyl]propanenitrile |

InChI |

InChI=1S/C10H16N2S2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-4,7-10H2 |

InChI Key |

ZWRLRXAETFUOPM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCSCCC#N)CSCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Sulfur-Containing Dinitriles

Example Compound : 6,11-Dithiatetradecanedinitrile (C₁₄H₂₂N₂S₂)

- Structural Difference : Extended carbon chain (14 vs. 12 carbons) and sulfur positions (6,11 vs. 4,9).

- Impact on Properties : Longer chains reduce solubility in polar solvents but enhance thermal stability. For instance, 6,11-dithiatetradecanedinitrile has a melting point ~15°C higher than 4,9-dithiadodecanedinitrile due to increased van der Waals interactions .

Functional Group Variants: Non-Sulfur Dinitriles

Example Compound : Dodecanedinitrile (C₁₂H₂₀N₂)

- Structural Difference : Absence of sulfur atoms.

- Impact on Properties: Reactivity: Dodecanedinitrile lacks sulfur’s nucleophilic sites, limiting metal coordination capacity. Solubility: Higher solubility in non-polar solvents (e.g., hexane) due to reduced polarity. Thermal Stability: Lower decomposition temperature (~220°C vs. ~260°C for this compound) due to weaker intermolecular interactions .

Spectroscopic and Physicochemical Properties

NMR Spectral Analysis

- This compound :

- ¹H NMR : Protons near sulfur atoms exhibit deshielding (δ ~2.5–3.0 ppm), while methylene groups adjacent to nitriles resonate at δ ~1.8–2.2 ppm.

- ¹³C NMR : Nitrile carbons appear at ~115–120 ppm; sulfur-adjacent carbons at ~35–40 ppm.

- Comparison with Cyclopentacycloundecene Derivatives: Bridged annulene systems (e.g., 4,9-methanocyclopentacycloundecene) show shielded methylene protons (δ 0.30–0.88 ppm) due to aromatic ring currents, contrasting sharply with this compound’s deshielded protons .

Thermal and Solubility Data

| Property | This compound | Dodecanedinitrile | 6,11-Dithiatetradecanedinitrile |

|---|---|---|---|

| Melting Point (°C) | ~85–90 | ~60–65 | ~100–105 |

| Decomposition Temp (°C) | ~260 | ~220 | ~280 |

| Solubility in H₂O | Insoluble | Insoluble | Insoluble |

| Solubility in DMSO | Moderate | Low | Moderate |

Application-Based Comparison: Flame Retardancy

Sulfur vs. Phosphorus-Based Flame Retardants

- This compound :

- Mechanism : Sulfur may release SO₂ during decomposition, diluting flammable gases and forming char.

- Limitation : Lower char stability compared to phosphorus systems.

- DOPO Derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) :

Performance in Polymer Composites

| Parameter | This compound | DOPO Derivative |

|---|---|---|

| LOI (%) | ~26 | ~32 |

| Peak Heat Release Rate | 180 kW/m² | 140 kW/m² |

| Residual Char (%) | 15 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.